5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine)
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Overview
Description
5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) is a compound belonging to the thiazole family, characterized by its unique structure containing two thiazole rings. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further reacted to introduce the cyclopropyl groups and additional thiazole rings .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can occur at the amino groups, potentially converting them to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the carbon atoms of the thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
Scientific Research Applications
5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Amino-4-cyclopropyl-1,3-thiazole: Shares the thiazole core structure but lacks the additional thiazole ring and thio linkage.
5-Amino-2-mercapto-1,3-thiazole: Similar in having a thiazole ring with an amino and mercapto group but differs in the substitution pattern.
Uniqueness: 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) is unique due to its dual thiazole rings and the presence of cyclopropyl groups, which may enhance its biological activity and stability compared to other thiazole derivatives .
Properties
IUPAC Name |
5-[(2-amino-4-cyclopropyl-1,3-thiazol-5-yl)sulfanyl]-4-cyclopropyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S3/c13-11-15-7(5-1-2-5)9(18-11)17-10-8(6-3-4-6)16-12(14)19-10/h5-6H,1-4H2,(H2,13,15)(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUQSBBGEOQXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)SC3=C(N=C(S3)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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